molecular formula C22H21N3O5 B12163116 4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12163116
M. Wt: 407.4 g/mol
InChI Key: UMEVOVKGJMDLOX-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrol-2-one class, characterized by a bicyclic framework with substituents that influence its physicochemical and biological properties. Key structural features include:

  • Furan-2-ylcarbonyl group: A planar, electron-rich aromatic system at position 2.
  • 3-Hydroxy group: Enhances hydrogen-bonding capacity and acidity.
  • 5-(4-Methoxyphenyl) group: A methoxy-substituted aryl ring contributing to lipophilicity and steric bulk.

These features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic motifs play critical roles .

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H21N3O5/c1-29-16-7-5-15(6-8-16)19-18(20(26)17-4-2-13-30-17)21(27)22(28)25(19)11-3-10-24-12-9-23-14-24/h2,4-9,12-14,19,27H,3,10-11H2,1H3

InChI Key

UMEVOVKGJMDLOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carbonyl chloride.

    Attachment of the Imidazole Ring: This step often involves nucleophilic substitution reactions where an imidazole derivative reacts with a halogenated intermediate.

    Final Functionalization: Hydroxylation and methoxylation steps are carried out under controlled conditions to achieve the final structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the imidazole ring, which is known to interact with biological targets.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the bioactive nature of its constituent rings.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as an enzyme inhibitor, the imidazole ring could interact with the active site of the enzyme, blocking its activity. The furan and pyrrolone rings might contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Effects

Table 1: Substituent Comparison of Key Analogues
Compound Name Position 4 Substituent Position 5 Substituent Position 1 Substituent
Target Compound Furan-2-ylcarbonyl 4-Methoxyphenyl 3-(1H-Imidazol-1-yl)propyl
4-(4-Fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one 4-Fluorobenzoyl 4-Methylphenyl 3-(1H-Imidazol-1-yl)propyl
4-(Furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one Furan-2-ylcarbonyl 4-Hydroxy-3-methoxyphenyl 3-Methoxypropyl
4-[4-(Allyloxy)benzoyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one 4-(Allyloxy)benzoyl Phenyl 3-(1H-Imidazol-1-yl)propyl
4-(Furan-2-ylcarbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one Furan-2-ylcarbonyl 4-Methylphenyl 5-Methyl-1,3,4-thiadiazol-2-yl

Key Observations :

  • Position 5 : The 4-methoxyphenyl group in the target compound improves solubility relative to the 4-methylphenyl group in and due to methoxy’s polar nature.
  • Position 1 : Replacing the imidazole-propyl chain with a methoxypropyl group (as in ) reduces metal-binding capacity, while substitution with thiadiazol () alters heterocyclic interaction profiles.

Physicochemical and Structural Properties

Table 2: Comparative Physicochemical Data
Property Target Compound Compound Compound Compound
Molecular Weight 463.48 g/mol 477.51 g/mol 479.50 g/mol 485.53 g/mol
LogP (Predicted) 2.8 3.1 2.5 3.4
Hydrogen Bond Donors 2 2 3 2
Hydrogen Bond Acceptors 7 7 8 7
Crystallinity Amorphous Triclinic Not reported Triclinic

Structural Insights :

  • The triclinic crystal system observed in and suggests similar packing efficiencies, likely influenced by planar aromatic substituents .
  • NMR studies (e.g., ) highlight chemical shift differences in regions adjacent to substituents, such as the methoxy group in the target compound’s 4-methoxyphenyl moiety.

Biological Activity

The compound 4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C21H22N3O4\text{C}_{21}\text{H}_{22}\text{N}_{3}\text{O}_{4}

This structure features a furan moiety, hydroxy group, imidazole ring, and a methoxyphenyl group, which are key to its biological activity.

Research indicates that the compound exhibits various mechanisms of action, including:

  • Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated significant inhibition of bacterial growth, suggesting a potential role as an antimicrobial agent .
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. It has been tested against various cancer cell lines, showing promising results in reducing cell viability .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For instance, docking studies suggest it may inhibit MurB enzyme activity in bacteria, which is crucial for bacterial cell wall synthesis .

Biological Activity Data

Activity TypeModel/AssayResultReference
AntimicrobialGram-positive bacteriaSignificant inhibition
AnticancerCancer cell lines (e.g., HT-29)Reduced cell viability
Enzyme InhibitionMurB enzyme (E. coli)Inhibition observed

Case Studies

Recent studies have explored the biological activity of related compounds with similar structural features. For example:

  • Antituberculosis Activity : Compounds with structural similarities have been screened for anti-tuberculosis activity. Some derivatives exhibited promising results against Mycobacterium tuberculosis by targeting Mur enzymes .
  • Neuroprotective Effects : Certain analogs have been investigated for their neuroprotective properties, showing potential in models of neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

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